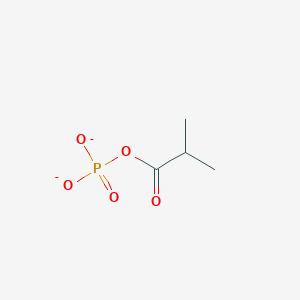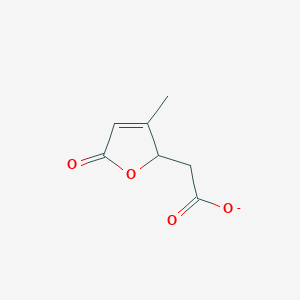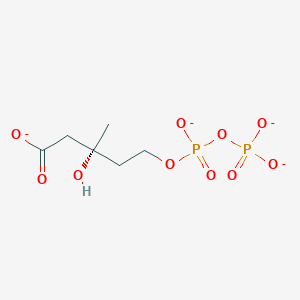
(R)-5-Diphosphomevalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Diphosphomevalonate is a key intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. This compound plays a crucial role in the mevalonate pathway, a metabolic pathway responsible for the production of sterols, including cholesterol, and other isoprenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Diphosphomevalonate typically involves the phosphorylation of mevalonate. One common method includes the use of adenosine triphosphate (ATP) and a kinase enzyme to facilitate the transfer of phosphate groups to mevalonate, resulting in the formation of ®-5-Diphosphomevalonate.
Industrial Production Methods: In industrial settings, the production of ®-5-Diphosphomevalonate can be scaled up using biotechnological approaches. Microbial fermentation processes are often employed, where genetically engineered microorganisms are used to produce the compound efficiently. These microorganisms are designed to overexpress the enzymes involved in the mevalonate pathway, thereby increasing the yield of ®-5-Diphosphomevalonate.
Analyse Des Réactions Chimiques
Types of Reactions: ®-5-Diphosphomevalonate undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Isomerization: The rearrangement of atoms within the molecule.
Common Reagents and Conditions:
Phosphorylation: Adenosine triphosphate (ATP) and kinase enzymes.
Hydrolysis: Water and specific hydrolase enzymes.
Isomerization: Isomerase enzymes.
Major Products Formed:
Phosphorylation: Formation of ®-5-Diphosphomevalonate.
Hydrolysis: Breakdown into mevalonate and inorganic phosphate.
Isomerization: Conversion to other isoprenoid intermediates.
Applications De Recherche Scientifique
®-5-Diphosphomevalonate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.
Biology: Studied for its role in the mevalonate pathway and its impact on cellular processes.
Medicine: Investigated for its potential in developing cholesterol-lowering drugs and other therapeutic agents.
Industry: Utilized in the production of biofuels and other industrial chemicals through biotechnological processes.
Mécanisme D'action
The mechanism of action of ®-5-Diphosphomevalonate involves its role as an intermediate in the mevalonate pathway. It is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key building blocks for the synthesis of isoprenoids. These isoprenoids are involved in various cellular functions, including membrane structure, hormone regulation, and protein prenylation.
Comparaison Avec Des Composés Similaires
Mevalonate: The precursor to ®-5-Diphosphomevalonate.
Isopentenyl Pyrophosphate (IPP): A downstream product in the mevalonate pathway.
Dimethylallyl Pyrophosphate (DMAPP): Another downstream product in the pathway.
Uniqueness: ®-5-Diphosphomevalonate is unique due to its specific role in the phosphorylation steps of the mevalonate pathway. Unlike its precursors and downstream products, it serves as a critical intermediate that bridges the gap between mevalonate and the production of isoprenoids.
Propriétés
Formule moléculaire |
C6H10O10P2-4 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate |
InChI |
InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/p-4/t6-/m1/s1 |
Clé InChI |
SIGQQUBJQXSAMW-ZCFIWIBFSA-J |
SMILES isomérique |
C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |
SMILES canonique |
CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |
Synonymes |
5-diphosphomevalonic acid mevalonate 5-diphosphate mevalonate pyrophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



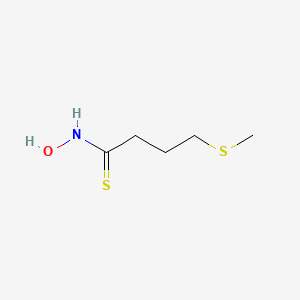
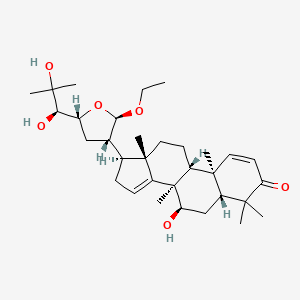

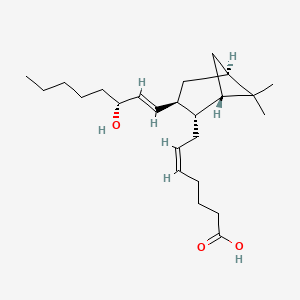
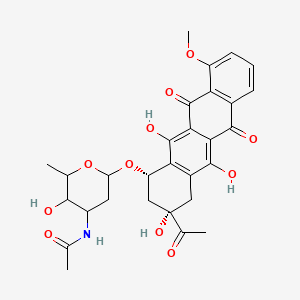
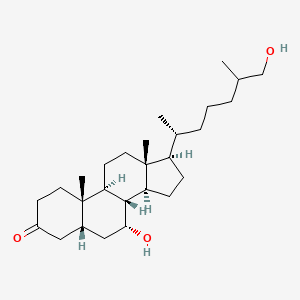

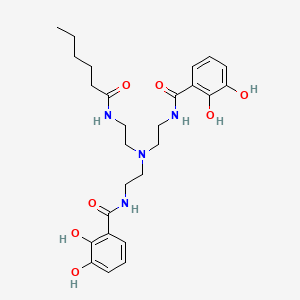
![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)


